molecular formula C3H10ClNS B2920227 (2S)-2-Aminopropane-1-thiol hydrochloride CAS No. 114179-96-3

(2S)-2-Aminopropane-1-thiol hydrochloride

Cat. No.: B2920227
CAS No.: 114179-96-3
M. Wt: 127.63
InChI Key: LGDQCFHYSGLOKP-DFWYDOINSA-N
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Description

(2S)-2-Aminopropane-1-thiol hydrochloride is a chemical compound that features a thiol group attached to a propane backbone, with an amino group in the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Aminopropane-1-thiol hydrochloride typically involves the reaction of (2S)-2-Aminopropane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

  • Dissolving (2S)-2-Aminopropane-1-thiol in an appropriate solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a controlled temperature until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and purity. The process parameters such as temperature, pressure, and concentration of reactants are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Aminopropane-1-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Amides, other substituted derivatives.

Scientific Research Applications

(2S)-2-Aminopropane-1-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Aminopropane-1-thiol hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.

    Pathways Involved: The compound can modulate redox pathways and influence cellular signaling processes.

Comparison with Similar Compounds

  • (2S)-2-Aminopropane-1-thiol
  • (2S)-2-Aminopropane-1-thiol acetate
  • (2S)-2-Aminopropane-1-thiol sulfate

Comparison:

  • Uniqueness: (2S)-2-Aminopropane-1-thiol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other derivatives.
  • Properties: The hydrochloride form may exhibit different reactivity and biological activity compared to its acetate or sulfate counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-aminopropane-1-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDQCFHYSGLOKP-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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